7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
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Description
“7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarins has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthetic route involves carboxylation of chlorinated 2,4-dimethoxy-6-methylbenzoic acids, yielding homophthalic acids . The corresponding homophthalic anhydrides were acetylated and decarboxylated to produce isocoumarins .Molecular Structure Analysis
The molecular structure of “7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one” can be analyzed based on its atomic coordinates and displacement parameters . The crystal structure of this compound is monoclinic, with a space group of P 2 1 .Chemical Reactions Analysis
The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .Future Directions
The future directions for the study of “7-Chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one” could include further investigation into its biological properties and potential applications in the pharmaceutical industry . Additionally, more research could be done to optimize its synthesis methods .
properties
IUPAC Name |
7-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODMMACJFYQIHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one |
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